molecular formula C7H6N2O2 B028122 2-(2-Nitrovinyl)pyridine CAS No. 100446-36-4

2-(2-Nitrovinyl)pyridine

Cat. No. B028122
M. Wt: 150.13 g/mol
InChI Key: NENONAVUOMQKMC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitrovinyl)pyridine, commonly known as NVP, is a nitroalkene compound that has gained significant attention in scientific research due to its unique chemical properties. NVP has been found to possess a wide range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. In

Mechanism Of Action

The mechanism of action of NVP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NVP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.

Biochemical And Physiological Effects

NVP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). NVP has also been shown to reduce inflammation and inhibit the invasion and metastasis of cancer cells. In addition, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One advantage of NVP is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. NVP is also stable and can be stored for long periods of time. However, one limitation of NVP is its potential toxicity, which makes it difficult to use in vivo studies. In addition, NVP is highly reactive and can undergo rapid degradation under certain conditions.

Future Directions

There are several future directions for the study of NVP. One area of research is the development of new drugs based on the structure of NVP. Another area of research is the investigation of the mechanism of action of NVP and its potential use in the treatment of various diseases. In addition, further studies are needed to determine the toxicity and safety of NVP for use in humans.
Conclusion
In conclusion, 2-(2-Nitrovinyl)pyridine is a promising compound with a wide range of biological activities. Its unique chemical properties make it a valuable tool for scientific research and a potential candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of NVP and its potential applications in the field of medicine and biotechnology.

Synthesis Methods

The synthesis of NVP involves the reaction of 2-vinylpyridine with nitric acid. The reaction is carried out under controlled conditions to prevent the formation of unwanted by-products. The resulting compound is a yellow crystalline solid with a melting point of 85-87°C.

Scientific Research Applications

NVP has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been shown to have potential as a fluorescent probe for imaging studies. NVP is currently being investigated for its potential use in the development of new drugs for the treatment of various diseases.

properties

CAS RN

100446-36-4

Product Name

2-(2-Nitrovinyl)pyridine

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

2-[(E)-2-nitroethenyl]pyridine

InChI

InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+

InChI Key

NENONAVUOMQKMC-GQCTYLIASA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/[N+](=O)[O-]

SMILES

C1=CC=NC(=C1)C=C[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C=C[N+](=O)[O-]

synonyms

Pyridine,2-[(1E)-2-nitroethenyl]-(9CI)

Origin of Product

United States

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